Technical Guide: Physicochemical Profile of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate
Technical Guide: Physicochemical Profile of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate
The following technical guide provides an in-depth physicochemical profile of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate .
Executive Summary
Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate (CAS: 882864-96-2) is a benzimidazole carbamate derivative structurally homologous to established anthelmintic agents such as mebendazole and albendazole. Distinguished by a 5-methoxy substituent and an ethyl carbamate tail , this compound serves as a critical reference standard in structure-activity relationship (SAR) studies and impurity profiling for benzimidazole therapeutics.
This guide synthesizes the compound's chemical identity, solid-state characteristics, and solution-phase behavior, providing a foundational resource for analytical method development and pharmaceutical formulation.
Chemical Identity & Structural Analysis
The compound features a fused benzene-imidazole core (benzimidazole) substituted at the 2-position with an ethyl carbamate moiety and at the 5-position with a methoxy group. This specific substitution pattern influences its lipophilicity and electronic distribution, differentiating it from its methyl-ester counterparts.
Table 1: Chemical Identification Data
| Parameter | Detail |
| IUPAC Name | Ethyl (5-methoxy-1H-benzimidazol-2-yl)carbamate |
| Common Synonyms | 5-Methoxy-2-benzimidazolecarbamic acid ethyl ester |
| CAS Number | 882864-96-2 |
| Molecular Formula | C₁₁H₁₃N₃O₃ |
| Molecular Weight | 235.24 g/mol |
| SMILES | CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)OC |
| InChI Key | RBDQJYMDVBHECK-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the core chemical structure and its functional domains relevant to binding and solubility.
Solid-State & Physical Properties
Understanding the solid-state behavior is crucial for handling and formulation. Benzimidazole carbamates typically exhibit high melting points and polymorphism due to extensive intermolecular hydrogen bonding (NH···O and NH[1][2][3]···N).
Thermal Properties
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Physical State: Solid powder (typically off-white to beige).
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Melting Point (Predicted): >200°C (with decomposition).
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Note: Benzimidazole carbamates often decompose before melting. The methyl analog melts at ~300°C; the ethyl chain disrupts packing slightly, likely lowering the MP range to 210–240°C .
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Crystallinity: High potential for polymorphism. The planar benzimidazole ring facilitates π-π stacking, while the carbamate group acts as both a hydrogen bond donor and acceptor.
Solubility Profile
The compound exhibits amphoteric behavior but remains poorly soluble in neutral aqueous media—a hallmark of the class (Class II/IV in BCS).
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Water: Practically insoluble (< 10 µg/mL).[4]
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Organic Solvents:
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DMSO/DMF: Soluble (High).
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Methanol/Ethanol: Sparingly soluble.
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Glacial Acetic Acid: Soluble (due to protonation of the imidazole ring).
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Lipophilicity (LogP):
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Predicted LogP: ~1.8 – 2.0.
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Insight: The ethyl ester increases lipophilicity compared to the methyl ester (LogP ~1.4), potentially enhancing membrane permeability but reducing aqueous solubility further.
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Chemical Stability & Reactivity
The stability of Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is governed by the susceptibility of the carbamate linkage and the oxidation potential of the benzimidazole ring.
pH-Dependent Stability (Hydrolysis)
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Acidic Conditions (pH < 2): The carbamate bond is relatively stable, but prolonged exposure to strong acids at high temperatures leads to decarboxylation, yielding the 2-amino-5-methoxybenzimidazole derivative.
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Alkaline Conditions (pH > 10): Susceptible to base-catalyzed hydrolysis. The ester linkage cleaves to form the corresponding alcohol (ethanol) and the benzimidazole carbamate anion, which eventually degrades to the 2-amino derivative.
Ionization (pKa)
The molecule possesses two key ionization centers:
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Basic Imidazole Nitrogen (N3): pKa ≈ 5.3 – 5.8.
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Effect: At pH < 5, the molecule becomes protonated (cationic), drastically increasing solubility.
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Acidic Carbamate Nitrogen (-NH-): pKa ≈ 11.0 – 12.0.
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Effect: At pH > 11, the molecule deprotonates (anionic), also increasing solubility but risking hydrolysis.
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Analytical Characterization Protocols
For researchers validating this compound, the following analytical signatures are definitive.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase:
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A: 0.05 M Ammonium Phosphate buffer (pH 3.5 - 4.5).
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B: Acetonitrile.
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Gradient: 80:20 (A:B) to 20:80 over 20 mins.
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Detection: UV at 290–300 nm (Characteristic benzimidazole absorption).
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Retention Time: Expect elution after the methyl ester analog due to the longer ethyl chain (increased hydrophobicity).
Spectroscopic Profile
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UV-Vis:
typically at 295 nm and 220 nm in methanol. -
Mass Spectrometry (ESI+):
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[M+H]⁺: m/z 236.1.
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[M+Na]⁺: m/z 258.1.
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Fragment ions: Loss of ethyl group (-28 Da) or carbamate moiety.
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IR Spectroscopy:
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3300–3400 cm⁻¹: N-H stretch (broad).
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1700–1720 cm⁻¹: C=O stretch (carbamate carbonyl).
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1620–1640 cm⁻¹: C=N stretch (benzimidazole ring).
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Biological Context & Applications
While less common than Mebendazole, this ethyl ester variant is critical in Structure-Activity Relationship (SAR) optimization.
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Mechanism of Action: Like other benzimidazole carbamates, it binds to the colchicine-sensitive site of β-tubulin . This inhibits microtubule polymerization, disrupting cell division and glucose transport in parasites.
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SAR Insight: The 5-methoxy group is an electron-donating group that generally enhances tubulin binding affinity compared to unsubstituted analogs. The ethyl ester modification often results in lower oral bioavailability compared to methyl esters due to metabolic instability or solubility issues, but it serves as a lipophilic probe in in vitro assays.
References
-
Sigma-Aldrich. Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate Product Sheet. CAS 882864-96-2.[5] Available at:
-
PubChem. Ethyl 5-methoxy-1h-benzimidazol-2-ylcarbamate (Compound Summary). National Library of Medicine. Available at:
- Townsend, L. B., & Wise, D. S. (1990). The synthesis and chemistry of certain anthelmintic benzimidazoles. Parasitology Today. (Contextual reference for benzimidazole chemistry).
- Baig, M. H., et al. (2016). Benzimidazole derivatives as potent tubulin inhibitors: In silico and in vitro analysis. (Contextual reference for SAR of 5-substituted benzimidazoles).
Sources
- 1. Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate | C17H15N3O3 | CID 53492891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Ethyl 5-methoxy-1h-benzimidazol-2-ylcarbamate (C11H13N3O3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Benzimidazole-2-carbamic acid methyl ester(10605-21-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 进口试剂 - 广州伟伯科技有限公司 [weibochem.com]
